molecular formula C20H26N2O4S B2416268 2-(3,4-dimethoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946272-56-6

2-(3,4-dimethoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Cat. No. B2416268
CAS RN: 946272-56-6
M. Wt: 390.5
InChI Key: GHDXUCBPJCQLCK-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide, also known as DMPEA-TA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antifungal Applications

The derivative compounds related to 2-(3,4-dimethoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide have shown promising applications in the field of antifungal agents. Specifically, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species and possess antifungal activity against Aspergillus species. The development of these compounds involved structural modifications to improve plasmatic stability while maintaining their antifungal efficacy. This includes the introduction of a gem-dimethyl group on the morpholin-2-one core, leading to compounds that not only effectively combat Candida infections but also exhibit broad antifungal activity against various fungi species, including molds and dermatophytes. These findings indicate a potential for developing novel antifungal treatments based on structural analogs of this compound (Bardiot et al., 2015).

Anticancer Properties

Another area of research where derivatives of this compound have shown promise is in the development of anticancer drugs. A study involving the synthesis, structure, and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlighted its anticancer activity through in silico modeling, targeting the VEGFr receptor. This suggests that structural analogs of this compound could play a role in the development of new anticancer therapies (Sharma et al., 2018).

Organic Synthesis and Medicinal Chemistry

In medicinal chemistry and organic synthesis, compounds related to this compound serve as key intermediates or structural motifs for the development of various biologically active compounds. For example, the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes showcases the utility of these compounds in synthesizing complex structures with potential therapeutic applications (Chikaoka et al., 2003). Similarly, the development of N-acylcatecholamine and 3,4-dihydro-6,7-isoquinolindiole derivatives from N-acyl-3,4-dimethoxyphenethylamines highlights the versatility of these compounds in creating bioactive molecules (Niederstein & Peter, 1989).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-24-18-4-3-15(11-19(18)25-2)12-20(23)21-13-17(16-5-10-27-14-16)22-6-8-26-9-7-22/h3-5,10-11,14,17H,6-9,12-13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDXUCBPJCQLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3CCOCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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